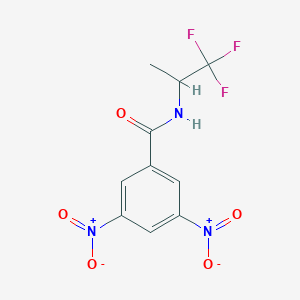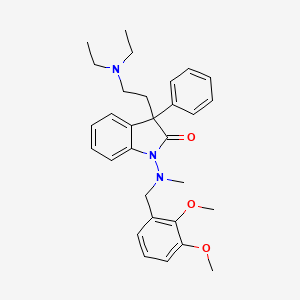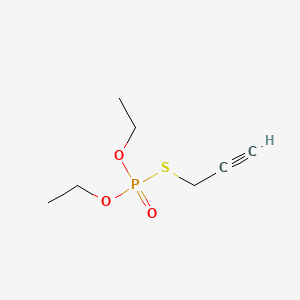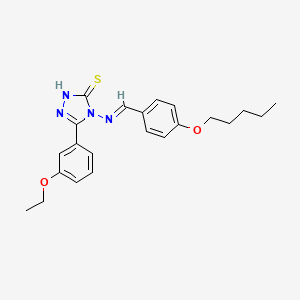
3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide is an organic compound characterized by the presence of nitro groups and a trifluoropropyl substituent on a benzamide framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the trifluoropropyl group. One common method includes:
Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Trifluoropropylation: The nitrated benzamide is then reacted with 1,1,1-trifluoropropan-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: Although less common, the compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 3,5-diamino-N-(1,1,1-trifluoropropan-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
科学的研究の応用
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and trifluoropropyl groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates can then interact with biomolecules, leading to various biological effects. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzamide: Lacks the trifluoropropyl group, making it less lipophilic and potentially less bioactive.
N-(1,1,1-Trifluoropropan-2-yl)benzamide: Lacks the nitro groups, reducing its reactivity and potential biological activity.
3,5-Dinitro-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a different trifluoroalkyl group, which may alter its chemical and biological properties.
Uniqueness
3,5-Dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide is unique due to the combination of its nitro groups and trifluoropropyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8F3N3O5 |
|---|---|
分子量 |
307.18 g/mol |
IUPAC名 |
3,5-dinitro-N-(1,1,1-trifluoropropan-2-yl)benzamide |
InChI |
InChI=1S/C10H8F3N3O5/c1-5(10(11,12)13)14-9(17)6-2-7(15(18)19)4-8(3-6)16(20)21/h2-5H,1H3,(H,14,17) |
InChIキー |
JQDHTDPKIFABNL-UHFFFAOYSA-N |
正規SMILES |
CC(C(F)(F)F)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)


![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007378.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)




